molecular formula C12H19NO3 B13230982 tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate

tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate

Cat. No.: B13230982
M. Wt: 225.28 g/mol
InChI Key: FBGODVSBKYSLRJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxa-3-azaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations .

Industrial Production Methods

While specific industrial production methods for tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate are not widely documented, the general principles of organic synthesis and photochemistry are likely employed. These methods ensure the scalability and reproducibility of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various biological molecules, influencing their activity and function . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as:

Uniqueness

The uniqueness of tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-3-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(14)13-7-8-9(15-8)12(13)5-4-6-12/h8-9H,4-7H2,1-3H3

InChI Key

FBGODVSBKYSLRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C13CCC3)O2

Origin of Product

United States

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